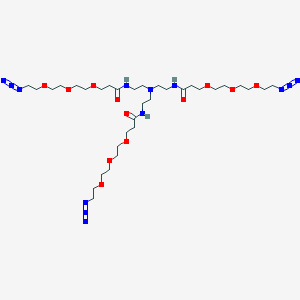
Tri(Azido-PEG3-amide)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(Azido-PEG3-amide)-amine is a compound that features three azido groups attached to a polyethylene glycol (PEG) backbone, which is further connected to an amide group and an amine. This compound is particularly notable for its use in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, labeling, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tri(Azido-PEG3-amide)-amine typically involves the following steps:
PEGylation: The process begins with the PEGylation of an amine group, where a PEG chain is attached to an amine.
Azidation: The hydroxyl groups on the PEG chain are converted to azides using a reagent such as sodium azide in the presence of a catalyst.
Amidation: The PEG-azide intermediate is then reacted with an amine to form the final this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve yield.
Purification: Techniques such as chromatography and crystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tri(Azido-PEG3-amide)-amine undergoes several types of chemical reactions:
Click Chemistry Reactions: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Substitution Reactions: The azido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
Alkyne-Containing Compounds: React with the azido groups in click chemistry reactions.
Reducing Agents: Can be used to reduce azides to amines.
Major Products
Triazoles: Formed from the reaction of azides with alkynes.
Substituted Amides: Result from substitution reactions involving the azido groups.
Wissenschaftliche Forschungsanwendungen
Tri(Azido-PEG3-amide)-amine has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and materials.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the creation of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of Tri(Azido-PEG3-amide)-amine primarily involves its participation in click chemistry reactions. The azido groups react with alkynes to form stable triazole rings, which can then be used to link various molecules together. This process is highly specific and efficient, making it valuable for applications requiring precise molecular modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azido-PEG3-amide-C3-triethoxysilane: Another PEG-based compound used in click chemistry.
Azido-PEG4-amine: Similar structure but with a longer PEG chain.
Azido-PEG2-amide: Similar structure but with a shorter PEG chain.
Uniqueness
Tri(Azido-PEG3-amide)-amine is unique due to its three azido groups, which provide multiple sites for click chemistry reactions. This makes it highly versatile for creating complex molecular architectures compared to compounds with fewer azido groups.
Eigenschaften
IUPAC Name |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H63N13O12/c34-43-40-7-16-53-22-28-56-25-19-50-13-1-31(47)37-4-10-46(11-5-38-32(48)2-14-51-20-26-57-29-23-54-17-8-41-44-35)12-6-39-33(49)3-15-52-21-27-58-30-24-55-18-9-42-45-36/h1-30H2,(H,37,47)(H,38,48)(H,39,49) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWAINXLYZWMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])C(=O)NCCN(CCNC(=O)CCOCCOCCOCCN=[N+]=[N-])CCNC(=O)CCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H63N13O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Benzyl-6-fluoroimidazo[4,5-b]pyridine](/img/structure/B8255775.png)

![tert-butyl N-(3-bromo-5-hydroxypyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B8255797.png)




